N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with an appropriate phenylmethylidene derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Shares the acetamide functional group but lacks the nitro and trifluoromethyl groups.
Flutamide: Contains a nitro group and is used as an anti-androgen drug.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group and ketone functionality.
Uniqueness
N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5/c1-11(28)24-19-25-18(29)16(26(19)2)9-12-4-3-5-14(8-12)32-17-7-6-13(20(21,22)23)10-15(17)27(30)31/h3-10H,1-2H3,(H,24,25,28,29)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLBENBKNHQVLC-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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